6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a fluorophenyl group, a quinoxaline moiety, and an azetidinyl group attached to a dihydropyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Moiety: Starting from a suitable aromatic diamine and a diketone.
Synthesis of the Azetidinone Ring: Using a β-lactam synthesis method, such as the Staudinger reaction.
Coupling Reactions: Combining the quinoxaline and azetidinone intermediates under appropriate conditions.
Final Cyclization: Forming the dihydropyridazinone core through cyclization reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridazinone core.
Reduction: Reduction reactions could target the quinoxaline moiety or the azetidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- 6-(3-Methylphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the fluorophenyl group might confer unique electronic properties, affecting the compound’s reactivity and biological activity compared to its chloro- or methyl-substituted analogs.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c23-15-5-3-4-14(10-15)17-8-9-21(29)28(26-17)16-12-27(13-16)22(30)20-11-24-18-6-1-2-7-19(18)25-20/h1-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHQYMDHLLDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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